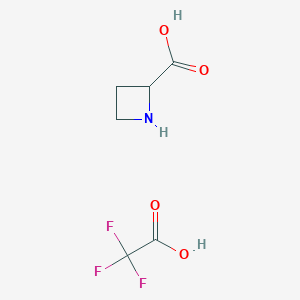
azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetidine-2-carboxylic acid is a non-proteinogenic amino acid homologue of proline. It is a heterocyclic compound with a four-membered ring containing nitrogen as its heteroatom. Azetidine-2-carboxylic acid is found in various plants, including beets, and can be misincorporated into proteins in place of proline, leading to toxic and teratogenic effects . 2,2,2-Trifluoroacetic acid is a strong organic acid commonly used in organic synthesis and as a reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Azetidine-2-carboxylic acid can be synthesized from the neurotransmitter gamma-aminobutyric acid (GABA) through a series of reactions. The process involves alpha-bromination, removal of hydrogen bromide, and ring closure using barium hydroxide solution . Another method involves the treatment of alpha,gamma-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids, followed by elimination of hydrogen chloride and cyclization with barium hydroxide .
Industrial Production Methods
The use of malonic ester intermediates has also been reported for the efficient synthesis of optically active azetidine-2-carboxylic acid .
化学反应分析
Types of Reactions
Azetidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in ring-opening and expansion reactions due to the strain in its four-membered ring .
Common Reagents and Conditions
Common reagents used in the reactions of azetidine-2-carboxylic acid include barium hydroxide, nitrous acid, and hydrochloric acid. The reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from the reactions of azetidine-2-carboxylic acid depend on the specific reaction conditions and reagents used. For example, the reaction with thionyl chloride in methanol yields 2-carbomethoxyazetidine hydrochloride, which can further react to form azetidine-2-carboxylic acid anhydride .
科学研究应用
Azetidine-2-carboxylic acid has several scientific research applications:
作用机制
Azetidine-2-carboxylic acid exerts its effects by being misincorporated into proteins in place of proline during protein biosynthesis. This misincorporation leads to protein misfolding and aggregation, triggering the unfolded protein response and subsequent protein degradation . The compound specifically targets cytosolically translated proteins and inhibits root growth in plants .
相似化合物的比较
Similar Compounds
2-Carbomethoxyazetidine: A derivative of azetidine-2-carboxylic acid that can form azetidine-2-carboxylic acid anhydride.
Nicotianamine: A phytosiderophore with a similar azetidine ring structure, used in plant tissue cultures.
Uniqueness
Azetidine-2-carboxylic acid is unique due to its ability to mimic proline and be incorporated into proteins, leading to toxic effects. Its four-membered ring structure also makes it a valuable building block in synthetic chemistry and a useful tool in studying protein misfolding and aggregation .
属性
分子式 |
C6H8F3NO4 |
|---|---|
分子量 |
215.13 g/mol |
IUPAC 名称 |
azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H7NO2.C2HF3O2/c6-4(7)3-1-2-5-3;3-2(4,5)1(6)7/h3,5H,1-2H2,(H,6,7);(H,6,7) |
InChI 键 |
WHRPDJUENKHACE-UHFFFAOYSA-N |
规范 SMILES |
C1CNC1C(=O)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-aminopropyl)-N-[1-(7-chloro-4-oxo-4aH-quinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B14792563.png)

![5,5,5-Trifluoro-4-[(4-fluorophenyl)amino]pentanoic acid](/img/structure/B14792575.png)
![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14792576.png)
![2,5-dibenzyl-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14792583.png)

![(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide](/img/structure/B14792597.png)




![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14792617.png)

